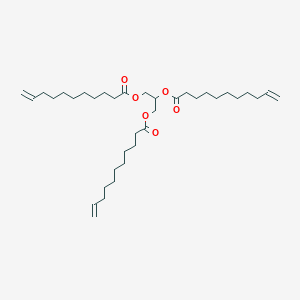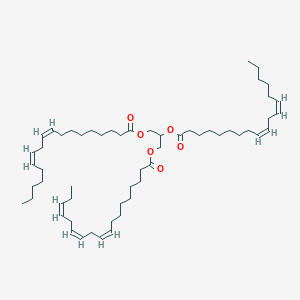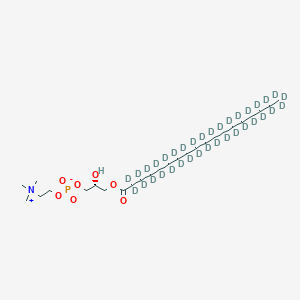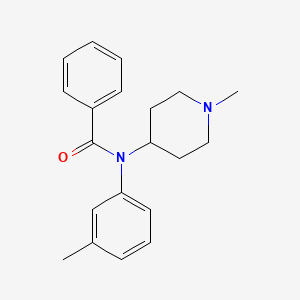
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Vue d'ensemble
Description
Sphingosine (d181) Alkyne: est une forme modifiée de la sphingosine, un type de sphingolipide. Le composé est caractérisé par la présence d'un groupe alkyne à l'extrémité terminale de sa chaîne carbonée. Cette modification lui permet de participer à des réactions de chimie click, ce qui en fait un outil précieux pour la recherche biochimique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la Sphingosine (d18:1) Alkyne implique généralement l'introduction d'un groupe alkyne dans la molécule de sphingosine. Cela peut être réalisé par diverses réactions chimiques, y compris l'utilisation de réactifs contenant des alkynes dans des conditions spécifiques. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter des catalyseurs pour faciliter la réaction .
Méthodes de production industrielle: La production industrielle de la Sphingosine (d18:1) Alkyne suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit. Le composé est généralement formulé dans l'éthanol pour le stockage et la distribution .
Analyse Des Réactions Chimiques
Types de réactions: La Sphingosine (d18:1) Alkyne subit diverses réactions chimiques, notamment:
Réactions de chimie click: Le groupe alkyne terminal lui permet de participer à des réactions de chimie click, où il peut être marqué avec des étiquettes fluorescentes ou biotinylées.
Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction, modifiant sa structure chimique et ses propriétés.
Réactifs et conditions courants:
Chimie click: Les catalyseurs au cuivre (I) sont couramment utilisés dans les réactions de chimie click impliquant la Sphingosine (d18:1) Alkyne.
Oxydation: Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés:
Produits de chimie click: Dérivés de la sphingosine fluorescents ou biotinylés.
Produits d'oxydation: Dérivés de la sphingosine oxydés.
Produits de réduction: Dérivés de la sphingosine réduits.
Applications De Recherche Scientifique
Chimie: La Sphingosine (d18:1) Alkyne est utilisée en chimie click pour créer des dérivés de la sphingosine marqués à diverses fins analytiques .
Biologie: En recherche biologique, le composé est utilisé pour étudier le métabolisme des sphingolipides et les voies de signalisation. Il aide à suivre la distribution et l'activité de la sphingosine dans les cellules .
Médecine: Le composé est précieux en recherche médicale pour étudier les maladies liées au métabolisme des sphingolipides, telles que le cancer et les maladies neurodégénératives .
Industrie: Dans l'industrie pharmaceutique, la Sphingosine (d18:1) Alkyne est utilisée dans le développement de nouveaux médicaments ciblant les voies des sphingolipides .
Mécanisme d'action
La Sphingosine (d18:1) Alkyne exerce ses effets en interagissant avec diverses cibles moléculaires impliquées dans le métabolisme des sphingolipides. Le groupe alkyne lui permet d'être marqué et suivi, fournissant des informations sur son rôle dans les processus cellulaires. Il peut inhiber ou activer des enzymes et des voies de signalisation spécifiques, influençant la prolifération, la survie et l'apoptose cellulaires .
Mécanisme D'action
Sphingosine (d18:1) Alkyne exerts its effects by interacting with various molecular targets involved in sphingolipid metabolism. The alkyne group allows it to be tagged and tracked, providing insights into its role in cellular processes. It can inhibit or activate specific enzymes and signaling pathways, influencing cell proliferation, survival, and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires:
Sphingosine (d181): Le composé parent sans la modification alkyne.
Céramide (d181/160): Un autre sphingolipide avec des groupes fonctionnels différents.
Unicité: La Sphingosine (d18:1) Alkyne est unique en raison de son groupe alkyne terminal, qui lui permet de participer à des réactions de chimie click. Cette modification en fait un outil polyvalent pour le marquage et le suivi de la sphingosine dans diverses applications de recherche .
Propriétés
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHNWWIQBDTDR-KRWOKUGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)







![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
